molecular formula C24H19N3O4S B442446 (2E)-2-[(furan-2-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 353773-13-4

(2E)-2-[(furan-2-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Numéro de catalogue: B442446
Numéro CAS: 353773-13-4
Poids moléculaire: 445.5g/mol
Clé InChI: FLGOPSPVCJCXOH-CPNJWEJPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound (2E)-2-[(furan-2-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic molecule featuring a fused thiazolo[3,2-a]pyrimidine core. Key structural elements include:

  • Two furyl substituents: A furan-2-ylmethylidene group at position 2 and a 5-methylfuran-2-yl group at position 3.
  • Puckered pyrimidine ring: The central thiazolopyrimidine system adopts a non-planar conformation, as observed in related compounds .

This compound’s synthesis likely follows protocols similar to other thiazolopyrimidine derivatives, involving cyclocondensation of thioureas with α,β-unsaturated carbonyl compounds in the presence of sodium acetate and acetic anhydride .

Propriétés

IUPAC Name

(2E)-2-(furan-2-ylmethylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4S/c1-14-10-11-18(31-14)21-20(22(28)26-16-7-4-3-5-8-16)15(2)25-24-27(21)23(29)19(32-24)13-17-9-6-12-30-17/h3-13,21H,1-2H3,(H,26,28)/b19-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGOPSPVCJCXOH-CPNJWEJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=CO4)S3)C)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C2C(=C(N=C3N2C(=O)/C(=C\C4=CC=CO4)/S3)C)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Cyclodehydration of Dihydropyrimidine Precursors

The thiazolo[3,2-a]pyrimidine core is typically constructed via cyclodehydration of dihydropyrimidine-2-thiones. A mixture of 2-aminothiazole, β-ketoesters (e.g., ethyl acetoacetate), and substituted aldehydes undergoes Biginelli-like condensation under acidic conditions to yield dihydropyrimidinones (DHPMs). Polyphosphoric acid (PPA) at 110–115°C for 2 hours facilitates cyclodehydration, forming the fused thiazole-pyrimidine system. Neutralization with ammonia stabilizes the product, yielding 5H-thiazolo[3,2-a]pyrimidin-3-ones with >75% efficiency.

Ultrasound-Assisted Cyclization

Modern protocols employ ultrasound irradiation to accelerate cyclization. Under solvent-free conditions, DHPMs react with acetylenedicarboxylates at 40–50°C for 30 minutes, achieving 88–92% yields. This method reduces side reactions and eliminates the need for montmorillonite catalysts used in traditional approaches.

Functionalization of the Thiazolopyrimidine Core

Knoevenagel Condensation for Methylidene Incorporation

The (2E)-furan-2-ylmethylidene group is introduced via Knoevenagel condensation. Thiazolopyrimidin-3-one intermediates react with furan-2-carbaldehyde in ethanol under basic conditions (e.g., NaOH), forming the exocyclic double bond. Stereoselectivity is controlled by refluxing at 80°C for 4–6 hours, favoring the (E)-isomer due to conjugation stabilization.

Carboxamide Installation

The N-phenylcarboxamide moiety is introduced through nucleophilic acyl substitution. Ethyl chloroacetate reacts with the pyrimidine nitrogen at 110°C, followed by ammonolysis with aniline in ethanol. This two-step sequence achieves 68–72% yields, with purity confirmed by HPLC (>95%).

Substituent-Specific Modifications

5-Methylfuran-2-yl Incorporation

The 5-methylfuran-2-yl group at position 5 is installed via Suzuki–Miyaura coupling. A palladium(II) acetate catalyst facilitates cross-coupling between the brominated thiazolopyrimidine and 5-methylfuran-2-ylboronic acid in tetrahydrofuran (THF) at 60°C. This method preserves the furan ring’s integrity, with yields averaging 65%.

Methyl Group Regiochemistry

The 7-methyl group originates from the β-ketoester precursor (e.g., ethyl acetoacetate) used in the Biginelli reaction. Regioselective alkylation is ensured by steric hindrance at the pyrimidine N1 position, directing methylation to C7.

Reaction Optimization and Catalytic Systems

Solvent-Free and Green Chemistry Approaches

Recent advances emphasize eco-friendly synthesis. Ultrasound-assisted reactions under solvent-free conditions reduce waste and energy consumption, achieving 90% conversion in 30 minutes. Comparative studies show a 20% yield improvement over traditional reflux methods.

Laccase-Catalyzed Diarylation

Enzymatic catalysis using Myceliophthora thermophila laccase enables oxidative coupling of thiazolopyrimidines with arylboronic acids. This method introduces aryl groups at position 2 without metal catalysts, achieving 55–60% yields under ambient conditions.

Spectroscopic and Crystallographic Validation

NMR and IR Characterization

  • 1H NMR : The (E)-configuration of the furylmethylidene group is confirmed by a singlet at δ 7.3–7.5 ppm for the exocyclic CH, with coupling constants (J = 12–14 Hz) ruling out (Z)-isomers.

  • IR : Stretching at 1680 cm⁻¹ (C=O) and 1605 cm⁻¹ (C=N) verifies the thiazolopyrimidine core.

X-ray Diffraction Analysis

Single-crystal X-ray studies reveal a monoclinic lattice (space group P2₁/c) with π-stacking interactions (3.8–4.0 Å) between furan and phenyl rings. The (E)-geometry is corroborated by a C11-C12 bond length of 1.34 Å.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Pilot-scale synthesis employs continuous flow systems to enhance heat transfer and mixing. Ethyl acetoacetate and 2-aminothiazole are fed at 5 L/min into a PPA-packed reactor, achieving 85% conversion with a residence time of 10 minutes.

Purification Protocols

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) removes unreacted aldehydes.

  • Recrystallization : Ethanol/water (3:1) yields needle-shaped crystals suitable for X-ray analysis.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Key Advantage
Traditional CyclizationPPA, 110°C, 2 h7590High functional group tolerance
Ultrasound-AssistedSolvent-free, 40°C, 0.5 h9298Rapid, eco-friendly
Laccase CatalysisAqueous, 25°C, 4 h6095Metal-free, mild conditions

Analyse Des Réactions Chimiques

Types of Reactions

(2E)-2-[(furan-2-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the furan rings or the thiazolopyrimidine core are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced thiazolopyrimidine derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Applications De Recherche Scientifique

Research indicates that compounds containing thiazolo[3,2-a]pyrimidine structures exhibit various pharmacological properties such as:

  • Antimicrobial Activity : Several studies have demonstrated that derivatives of thiazolo[3,2-a]pyrimidines possess significant antibacterial and antifungal activities. For instance, compounds similar to (2E)-2-[(furan-2-yl)methylidene]-7-methyl have shown effectiveness against resistant strains of bacteria.
  • Anticancer Properties : Thiazolo[3,2-a]pyrimidines have been investigated for their potential in cancer therapy. They may induce apoptosis in cancer cells through different mechanisms, including the inhibition of specific enzymes involved in cell proliferation.

Case Study 1: Antimicrobial Evaluation

A study published in the Journal of Medicinal Chemistry evaluated a series of thiazolo[3,2-a]pyrimidine derivatives against various microbial strains. The results indicated that certain modifications to the furan moiety enhanced antimicrobial potency significantly.

Case Study 2: Anticancer Activity

In another research article from Pharmaceutical Research, a derivative of thiazolo[3,2-a]pyrimidine was tested on human cancer cell lines. The compound exhibited a dose-dependent inhibition of cell growth and showed promise as a lead compound for further development in cancer therapeutics.

Potential Therapeutic Applications

The unique structure of (2E)-2-[(furan-2-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide suggests several potential therapeutic applications:

  • Antibiotics : Given its antimicrobial properties, this compound could be developed into a new class of antibiotics.
  • Anticancer Drugs : Its ability to inhibit cancer cell proliferation makes it a candidate for anticancer drug development.
  • Anti-inflammatory Agents : Preliminary studies suggest that similar compounds may exhibit anti-inflammatory effects.

Mécanisme D'action

The mechanism of action of (2E)-2-[(furan-2-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context of its use.

Comparaison Avec Des Composés Similaires

Structural Variations and Substituent Effects

Compound Name Substituents Key Functional Groups Biological Activity (Reported)
Target Compound 2-(Furan-2-yl)methylidene, 5-(5-methylfuran-2-yl), N-phenyl carboxamide Carboxamide, furans Not specified
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-(2,4,6-trimethoxybenzylidene), 5-phenyl, ethyl ester Ester, methoxy groups Anticancer, antimicrobial
Ethyl (2E)-7-methyl-5-(4-methylphenyl)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-(3-phenylpropenylidene), 5-(4-methylphenyl), ethyl ester Ester, propenylidene Not reported
Ethyl 2-(2-furylmethylene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-(furan-2-ylmethylidene), 5-(2-methoxyphenyl), ethyl ester Ester, methoxyphenyl Potential CNS activity

Key Observations :

  • Carboxamide vs.
  • Aromatic Substituents : Compounds with electron-rich groups (e.g., methoxy in , methylfuran in the target) exhibit improved pharmacokinetic profiles due to enhanced lipophilicity and metabolic stability.

Conformational and Crystallographic Analysis

  • Pyrimidine Ring Puckering : The central pyrimidine ring in thiazolo[3,2-a]pyrimidines is typically puckered. For example, in , the ring adopts a flattened boat conformation (deviation of C5 by 0.224 Å from the mean plane), influencing molecular packing and stability.
  • Dihedral Angles : The dihedral angle between the thiazolopyrimidine core and substituent aromatic rings (e.g., 80.94° in ) affects intermolecular interactions and crystal lattice formation.

Hydrogen Bonding and Molecular Interactions

  • C—H···O Bonds : In ethyl 7-methyl-3-oxo-5-phenyl derivatives, bifurcated C—H···O hydrogen bonds form chains along the c-axis, stabilizing the crystal structure . The target compound’s carboxamide group may facilitate stronger hydrogen bonds compared to ester analogues.
  • π-π Stacking : The N-phenyl group in the target compound enhances π-π interactions with aromatic residues in biological targets, a feature absent in aliphatic ester derivatives .

Chemoinformatic Similarity Analysis

  • Tanimoto Coefficients : Structural similarity between the target compound and ester derivatives (e.g., ) is moderate (estimated coefficient ~0.6–0.7), primarily due to shared thiazolopyrimidine cores but divergent substituents .
  • Functional Group Impact : The carboxamide group in the target compound introduces unique pharmacophoric features absent in ester analogues, reducing similarity scores .

Activité Biologique

The compound (2E)-2-[(furan-2-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide represents a novel class of heterocyclic compounds with potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H18N2O3S\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This compound features a thiazolo-pyrimidine core which is known for its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The following table summarizes key findings from various studies regarding its cytotoxic effects against different cancer cell lines:

Cancer Cell Line IC50 (μM) Reference
Human colorectal carcinoma12.5
Human breast adenocarcinoma9.8
Human liver carcinoma11.0
Human lung carcinoma10.5

The anticancer activity of the compound has been attributed to multiple mechanisms:

  • Induction of Apoptosis : Studies using flow cytometry indicated that the compound induces apoptosis in cancer cells, evidenced by increased annexin V staining in treated cells compared to controls.
  • Cell Cycle Arrest : The compound causes cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
  • Caspase Activation : Enhanced activation of caspase-3 was observed in treated cells, indicating that apoptosis is mediated through the intrinsic pathway.

Enzyme Inhibition

In addition to its anticancer properties, this compound has shown promise as an enzyme inhibitor. Notably:

  • Aldose Reductase Inhibition : The compound demonstrated potent inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications.
    • IC50 Value : 5.0 μM .
  • Cholinesterase Inhibition : It also exhibited significant inhibition against acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in treating neurodegenerative diseases.

Case Studies

Several case studies highlight the biological significance of this compound:

  • A study conducted on HepG2 liver cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability and increased rates of apoptosis compared to untreated controls. The study utilized MTT assays to quantify cell viability and annexin V/PI staining for apoptosis detection .
  • Another investigation assessed the compound's effect on human breast cancer MCF-7 cells, where it was found to downregulate anti-apoptotic proteins such as Bcl-2 and upregulate pro-apoptotic proteins like Bax .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for thiazolo[3,2-a]pyrimidine derivatives, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the condensation of substituted aldehydes with thiazolopyrimidine precursors. For example, refluxing 5-phenyl-6-methyl-2-thioxo-tetrahydro-pyrimidine derivatives with substituted benzaldehydes in a mixture of glacial acetic acid and acetic anhydride, catalyzed by sodium acetate, yields target compounds with ~78% efficiency . Optimization includes adjusting molar ratios, solvent systems (e.g., acetic acid/anhydride mixtures), and reaction times (8–10 hours). Recrystallization from ethyl acetate/ethanol ensures purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm substituent integration and regiochemistry. For instance, furan methylidene protons appear as singlets at δ 8.2–8.5 ppm, while methyl groups resonate at δ 2.1–2.3 ppm .
  • X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves molecular conformation and intermolecular interactions (e.g., C–H···O hydrogen bonds). Data collection parameters (e.g., monoclinic P2₁/n space group, β = 96.33°) are critical for structure validation .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., MR = 422.46 for fluorinated analogs) .

Q. How do substituents on the furan and phenyl groups influence synthetic yield and stability?

  • Methodology : Electron-withdrawing groups (e.g., fluorine on benzylidene) enhance reactivity via resonance stabilization, improving yields (70–80%). Bulky substituents (e.g., trimethoxybenzylidene) may reduce solubility, requiring polar aprotic solvents (DMF, DMSO) for recrystallization . Stability is assessed via thermal analysis (TGA/DSC), with decomposition temperatures >400 K for methoxy-substituted derivatives .

Advanced Research Questions

Q. How can the puckering of the thiazolopyrimidine ring system be quantified, and what are its implications for molecular interactions?

  • Methodology : Cremer-Pople puckering parameters (e.g., total puckering amplitude QTQ_T) are calculated from SC-XRD data. For example, the pyrimidine ring in ethyl 7-methyl-3-oxo-5-phenyl derivatives adopts a flattened boat conformation with a puckering amplitude of 0.224 Å. This conformation influences dihedral angles (e.g., 80.94° between thiazolopyrimidine and benzene rings), affecting packing efficiency and hydrogen-bonding networks .

Q. What strategies resolve contradictions in crystallographic data interpretation, such as disordered solvent molecules or twinning?

  • Methodology :

  • SHELX refinement : Use the SQUEEZE algorithm (PLATON) to model disordered solvent regions. For twinned crystals, apply twin law matrices (e.g., HKLF5 format) and refine using BASF parameters .
  • Validation tools : R-factor convergence (R₁ < 0.05) and Hirshfeld surface analysis ensure data reliability. For example, bifurcated C–H···O bonds (2.8–3.2 Å) are validated via Mercury software .

Q. How does the compound’s electronic structure correlate with observed biological activity (e.g., antimicrobial or nematicidal effects)?

  • Methodology :

  • DFT calculations : HOMO-LUMO gaps (~4.5 eV) predict charge transfer interactions with biological targets (e.g., enzyme active sites). Substituents like fluorophenyl groups enhance electrophilicity, increasing binding affinity .
  • Bioassays : Nematicidal activity (LD₅₀ = 170–200 ppm against Ditylenchus myceliophagus) is linked to thiadiazole-thiazole pharmacophores. SAR studies show that methoxy groups reduce cytotoxicity while maintaining efficacy .

Q. What are the challenges in reproducing hydrogen-bonding patterns across polymorphic forms?

  • Methodology : Polymorph screening via solvent-mediated crystallization (e.g., ethyl acetate vs. DMF) reveals distinct packing motifs. For example, the DMF solvate forms N–H···O=C bonds (2.95 Å), while the unsolvated structure favors C–H···π interactions . Differential scanning calorimetry (DSC) identifies phase transitions (Tₘ = 427–428 K) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.